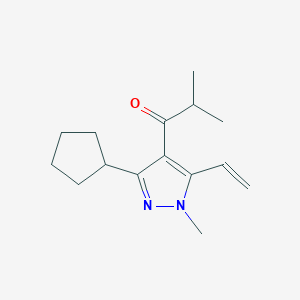

1-(3-Cyclopentyl-1-methyl-5-vinyl-1H-pyrazol-4-yl)-2-methylpropan-1-one

CAS No.:

Cat. No.: VC20139560

Molecular Formula: C15H22N2O

Molecular Weight: 246.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H22N2O |

|---|---|

| Molecular Weight | 246.35 g/mol |

| IUPAC Name | 1-(3-cyclopentyl-5-ethenyl-1-methylpyrazol-4-yl)-2-methylpropan-1-one |

| Standard InChI | InChI=1S/C15H22N2O/c1-5-12-13(15(18)10(2)3)14(16-17(12)4)11-8-6-7-9-11/h5,10-11H,1,6-9H2,2-4H3 |

| Standard InChI Key | BBPPIGVLCWDGKR-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C(=O)C1=C(N(N=C1C2CCCC2)C)C=C |

Introduction

1-(3-Cyclopentyl-1-methyl-5-vinyl-1H-pyrazol-4-yl)-2-methylpropan-1-one is a complex organic compound belonging to the pyrazole derivative class. It features a unique molecular structure, including a cyclopentyl group at the 3-position, a methyl group at the 1-position, and a vinyl group at the 5-position of the pyrazole ring, along with a ketone functional group. This compound has garnered interest in various scientific fields due to its potential applications in pharmaceuticals and organic synthesis.

Key Chemical Features:

-

Molecular Formula: C15H22N2O

-

Molecular Weight: 246.35 g/mol

-

Functional Groups: Cyclopentyl, Methyl, Vinyl, Carbonyl (C=O)

-

CAS Number: 1956383-19-9

Synthesis Methods

The synthesis of 1-(3-Cyclopentyl-1-methyl-5-vinyl-1H-pyrazol-4-yl)-2-methylpropan-1-one typically involves the reaction of appropriate pyrazole derivatives with ketones or aldehydes under controlled conditions. Various synthetic pathways may include reactions such as nucleophilic addition or electrophilic substitution, depending on the desired yield and purity. The choice of solvent, temperature, and reaction time are crucial for optimizing these processes.

Chemical Reactivity

The compound exhibits reactivity typical for ketones and pyrazoles. The vinyl group allows for potential electrophilic addition reactions, while the carbonyl group can participate in nucleophilic addition reactions. These functional groups confer unique reactivity and biological properties to the compound.

Potential Reactions:

-

Electrophilic Addition: Vinyl group

-

Nucleophilic Addition: Carbonyl group

Biological Activity and Applications

1-(3-Cyclopentyl-1-methyl-5-vinyl-1H-pyrazol-4-yl)-2-methylpropan-1-one may interact with biological targets, influencing signaling pathways or enzyme activities. Its potential applications include pharmaceutical development, where pyrazole derivatives are often utilized due to their ability to interact with various biological targets.

Potential Applications:

-

Pharmaceutical Development: Interaction with biological targets

-

Organic Synthesis: Versatile intermediate for complex molecules

Comparison with Similar Compounds

Similar compounds to 1-(3-Cyclopentyl-1-methyl-5-vinyl-1H-pyrazol-4-yl)-2-methylpropan-1-one include derivatives with different substituents on the pyrazole ring. These compounds share structural similarities but differ in their chemical behavior and biological activity.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(3-Cyclohexyl-1-methyl-5-vinyl-1H-pyrazol-4-yl)-2-methylpropan-1-one | Similar to cyclopentyl derivative but with cyclohexane | Cyclohexane instead of cyclopentane |

| Cyclopentyl(3-isopropyl-1-methyl-5-vinyl-1H-pyrazol-4-yl)methanone | Different substituents on the pyrazole ring | Isopropyl instead of methyl |

| 3-Methylpyrazole | Simplified structure without cycloalkane groups | No cycloalkane groups |

Future Research Directions

Further research into the specific biological pathways affected by this compound would enhance understanding of its mechanism of action. Detailed mechanistic studies and interaction studies involving biological targets are essential for fully exploring its pharmacodynamics and pharmacokinetics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume